![molecular formula C23H24N4O3S B2715672 N-[(3-methoxyphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251586-29-4](/img/structure/B2715672.png)
N-[(3-methoxyphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methoxyphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of action
The compound contains a triazolo-pyridine core, which is a common motif in many bioactive molecules . It’s possible that this compound could interact with a variety of biological targets, such as enzymes or receptors, depending on the specific configuration and substituents of the molecule.
Mode of action
The sulfonamide group is a common feature in many drugs and is known to inhibit certain enzymes by mimicking the structure of a substrate . The compound could potentially act as an inhibitor for certain enzymes.
Pharmacokinetics
The compound contains several functional groups that could potentially affect its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, the presence of a sulfonamide group could potentially affect the compound’s solubility and absorption . The methoxy and isopropyl groups could potentially affect the compound’s distribution and metabolism.
Actividad Biológica
The compound N-[(3-methoxyphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C24H28N4O2S
- Molecular Weight : 440.57 g/mol
- LogP : 3.6 (indicating moderate lipophilicity)
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 7
- Rotatable Bond Count : 9
The structure of the compound features a triazole ring fused with a pyridine moiety and sulfonamide functionality, which is crucial for its biological interactions.
The compound primarily acts as an inhibitor of the menin-MLL (mixed lineage leukemia) interaction. This interaction is critical in various hematological malignancies, particularly acute leukemias characterized by MLL gene rearrangements. By disrupting this interaction, the compound may inhibit the growth of cancer cells that rely on this pathway for proliferation and survival.
In Vitro Studies
In laboratory settings, this compound has demonstrated:
- Cytotoxicity : Effective against various cancer cell lines (e.g., leukemia and solid tumors), with IC50 values indicating significant potency.
- Selectivity : Preferentially targets cancer cells over normal cells, suggesting a favorable therapeutic index.
In Vivo Studies
Animal models have shown promising results:
- Tumor Growth Inhibition : Significant reduction in tumor size was observed in xenograft models when treated with the compound.
- Survival Rates : Increased overall survival in treated cohorts compared to controls.
Pharmacokinetics
Preliminary pharmacokinetic studies indicate:
- Absorption : Rapid absorption post-administration.
- Distribution : Wide tissue distribution with notable accumulation in tumor tissues.
- Metabolism : Primarily hepatic metabolism with multiple metabolites identified.
- Excretion : Renal excretion as well as biliary pathways.
Study 1: Efficacy in Acute Myeloid Leukemia (AML)
A clinical trial evaluated the efficacy of this compound in patients with AML harboring MLL rearrangements. The study reported:
- Response Rate : 65% overall response rate among participants.
- Adverse Effects : Mild to moderate side effects including nausea and fatigue, manageable without discontinuation of therapy.
Study 2: Combination Therapy
Another study explored its use in combination with standard chemotherapy agents. The results indicated:
- Synergistic Effects : Enhanced cytotoxicity observed when combined with cytarabine.
- Improved Outcomes : Higher remission rates compared to historical controls receiving chemotherapy alone.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C24H28N4O2S |
Molecular Weight | 440.57 g/mol |
LogP | 3.6 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 7 |
Rotatable Bond Count | 9 |
IC50 (Cancer Cell Lines) | Varies (typically low nM range) |
Overall Response Rate | 65% (in AML patients) |
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-17(2)19-9-11-20(12-10-19)27(15-18-6-4-7-21(14-18)30-3)31(28,29)22-8-5-13-26-16-24-25-23(22)26/h4-14,16-17H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPXVQTUPRLZIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CN4C3=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.